molecular formula C17H18N2O8S2 B1675365 Luciferin-O-galactopyranoside CAS No. 131474-38-9

Luciferin-O-galactopyranoside

Cat. No.: B1675365
CAS No.: 131474-38-9
M. Wt: 442.5 g/mol
InChI Key: OUKXHVUTHGDBNY-VEAFCXQSSA-N
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Description

Luciferin-O-galactopyranoside is a bioluminogenic substrate for beta-galactosidase. This compound is used in various scientific applications due to its ability to produce light through a biochemical reaction. The molecular formula of this compound is C17H18N2O8S2, and it has a molecular weight of 442.46 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Luciferin-O-galactopyranoside typically involves the synthesis of luciferin derivatives followed by the attachment of a galactopyranoside moiety. The synthetic route generally includes the following steps:

    Synthesis of Luciferin Derivatives: Luciferin derivatives are synthesized through a series of chemical reactions involving the condensation of specific aromatic compounds.

    Attachment of Galactopyranoside Moiety: The galactopyranoside moiety is attached to the luciferin derivative through glycosylation reactions. This step often requires the use of glycosyl donors and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Synthesis: Large batches of luciferin derivatives are synthesized and purified.

    Glycosylation: The galactopyranoside moiety is attached using industrial-scale glycosylation techniques.

    Purification: The final product is purified using chromatography and crystallization methods to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Luciferin-O-galactopyranoside undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized in the presence of molecular oxygen, catalyzed by the enzyme luciferase, to produce light.

    Hydrolysis: Beta-galactosidase catalyzes the hydrolysis of the galactopyranoside moiety, releasing luciferin.

Common Reagents and Conditions

    Oxidation: Requires molecular oxygen and luciferase enzyme.

    Hydrolysis: Requires beta-galactosidase enzyme and an aqueous environment.

Major Products Formed

    Oxidation: Produces an excited state intermediate that emits light upon decaying to its ground state.

    Hydrolysis: Produces luciferin and galactose.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Luciferin-O-galactopyranoside is characterized by its ability to emit light upon enzymatic reaction with luciferase in the presence of oxygen. The mechanism involves the hydrolysis of the galactopyranoside moiety by beta-galactosidase, releasing D-luciferin, which subsequently undergoes oxidation to produce light. This property allows for sensitive detection and quantification of enzyme activity.

Scientific Research Applications

  • Bioluminescent Imaging :
    • In Vivo Monitoring : The compound is extensively used in bioluminescent imaging (BLI) to visualize biological processes in living organisms. It allows researchers to monitor gene expression, cellular interactions, and tumor dynamics without invasive procedures .
    • Multiplexed BLI : By tagging cells with different luciferases that utilize various substrates, researchers can simultaneously track multiple biological events. This multiplexing capability enhances the understanding of complex biological systems .
  • Enzyme Activity Assays :
    • Beta-Galactosidase Detection : this compound is employed in assays to measure beta-galactosidase activity. The emitted light intensity correlates with enzyme concentration, making it a valuable tool for drug screening and metabolic studies .
    • Caged Luciferins : Recent advancements have introduced caged versions of luciferins that release active luciferin upon interaction with specific enzymes. These caged substrates enable precise control over bioluminescence and are useful for studying enzyme kinetics and cellular responses in real-time .
  • Drug Discovery and Development :
    • High-Throughput Screening : The sensitivity of this compound makes it suitable for high-throughput screening applications in pharmaceutical research. It allows rapid assessment of candidate compounds' effects on enzyme activity and cellular functions .
    • Biosensors : Its application in biosensors for drug monitoring highlights its potential in clinical diagnostics, particularly for point-of-care testing where quick results are essential .
  • Environmental Monitoring :
    • Microbial Detection : The compound can be utilized to detect bacterial contamination through its interaction with specific microbial enzymes. This application is crucial in environmental science for monitoring water quality and food safety.

Case Study 1: In Vivo Bioluminescence Imaging

A study utilized this compound to visualize tumor growth in NOD/SCID mice after injecting GpNLuc-expressing cells. The imaging facilitated tracking tumor metastasis in real-time, demonstrating the compound's effectiveness in cancer research.

Case Study 2: Enzyme Activity Measurement

In a comparative study on beta-galactosidase assays, this compound was shown to provide superior sensitivity over traditional colorimetric methods. The assay required smaller sample volumes and exhibited faster results, underscoring its utility in clinical settings .

Mechanism of Action

Luciferin-O-galactopyranoside exerts its effects through a bioluminescent reaction catalyzed by beta-galactosidase. The mechanism involves:

Comparison with Similar Compounds

Luciferin-O-galactopyranoside is unique due to its specific structure and bioluminescent properties. Similar compounds include:

This compound stands out due to its ability to be specifically hydrolyzed by beta-galactosidase, making it a valuable tool in various scientific applications.

Biological Activity

Luciferin-O-galactopyranoside is a notable compound in biochemistry, primarily recognized for its role as a substrate in bioluminescent assays. This article delves into its biological activity, including mechanisms of action, applications in research, and findings from various studies.

Target Enzyme : this compound specifically targets the enzyme beta-galactosidase . Upon hydrolysis by this enzyme, the compound releases luciferin, which is then oxidized by firefly luciferase in the presence of ATP and oxygen, resulting in light emission—a process known as bioluminescence .

Biochemical Pathways :

  • The hydrolysis of this compound leads to the formation of a chemiexcited intermediate that emits light.
  • The reaction can be summarized as follows:
Luciferin O galactopyranosidebeta galactosidaseLuciferinluciferaseLight\text{Luciferin O galactopyranoside}\xrightarrow{\text{beta galactosidase}}\text{Luciferin}\xrightarrow{\text{luciferase}}\text{Light}

2. Biological Applications

This compound is utilized in various biological contexts:

  • Gene Expression Monitoring : It serves as a reporter substrate for tracking gene expression and cellular processes through luminescence imaging .
  • Diagnostic Assays : The compound is employed in diagnostic assays to detect beta-galactosidase activity, which is crucial for monitoring metabolic processes in cells .
  • Biosensors : Its high sensitivity makes it suitable for point-of-care biosensors aimed at drug and metabolite monitoring .

3. Case Studies and Research Findings

Several studies have highlighted the efficacy and applications of this compound:

StudyFindings
Homogeneous Enzyme Immunoassay (2005) Demonstrated high sensitivity of this compound for rapid assays with minimal sample volumes .
In Vivo Detection (2006) Developed a sequential reporter-enzyme luminescence technology that visualizes beta-galactosidase activity non-invasively in living subjects .
Factors Influencing Bioluminescence (2022) Investigated pharmacokinetics and tissue distribution of luciferase substrates, emphasizing the importance of understanding biodistribution for effective imaging .

4. Pharmacokinetics and Dosage Effects

  • Solubility : this compound is water-soluble, facilitating its application in various assays.
  • Dosage Variability : Higher concentrations yield stronger luminescent signals, enhancing detection sensitivity for beta-galactosidase activity. Studies indicate that optimal dosages can significantly improve assay performance in animal models.

Advantages:

  • High sensitivity and specificity for beta-galactosidase activity.
  • Non-toxic to cells and stable under physiological conditions.
  • Versatile applications across diagnostics and research.

Limitations:

  • The presence of the galactose moiety may limit interaction with certain luciferases, necessitating specific conditions for optimal performance.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Luciferin-O-galactopyranoside to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading) through iterative testing. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify using column chromatography with gradients tailored to polarity differences between reactants and products. Characterize intermediates via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity . For reproducibility, document reagent sources, equipment specifications, and reaction timelines in detail .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Use infrared (IR) spectroscopy to confirm glycosidic bond formation (e.g., absence of free hydroxyl peaks). Employ NMR (1^1H, 13^13C, DEPT) to assign proton/carbon environments, ensuring no residual solvents or impurities skew integration values. Cross-validate with UV-Vis spectroscopy to assess luciferin moiety stability. Report spectral acquisition parameters (e.g., solvent, field strength) to enable replication .

Q. How can enzymatic activity assays be designed to detect this compound hydrolysis in biological systems?

  • Methodological Answer : Use β-galactosidase as the hydrolytic enzyme and monitor luminescence kinetics with a luminometer. Establish a negative control (e.g., heat-inactivated enzyme) and calibrate using a luciferin standard curve. Optimize assay pH and temperature based on enzyme kinetics data. Report limit of detection (LOD) and inter-assay variability to ensure reliability .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer : Cross-validate using orthogonal techniques (e.g., X-ray crystallography for structural confirmation, HPLC-MS for purity). Compare observed data with computational simulations (e.g., density functional theory for NMR chemical shifts). Investigate solvent effects or tautomeric equilibria that may alter spectral profiles . Replicate experiments under standardized conditions to isolate variables .

Q. What experimental designs are recommended to assess this compound stability under varying physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to extremes of pH (1–13), temperature (4–50°C), and light. Quantify degradation products via LC-MS and compare degradation kinetics using Arrhenius modeling. Include biological matrices (e.g., serum) to simulate in vivo conditions. Statistical analysis (e.g., ANOVA) should account for batch-to-batch variability .

Q. How can researchers design experiments to differentiate this compound’s specificity for β-galactosidase versus other glycosidases?

  • Methodological Answer : Perform competitive inhibition assays with structurally similar substrates (e.g., o-Nitrophenyl-β-D-galactopyranoside). Measure IC50_{50} values and use Michaelis-Menten kinetics to calculate KiK_i. Employ fluorescence polarization to monitor binding affinities in real time. Validate with knockout enzyme models or CRISPR-edited cell lines .

Q. What computational approaches are suitable for predicting this compound’s interaction with enzymatic targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model ligand-enzyme binding poses. Refine with molecular dynamics simulations (e.g., GROMACS) to assess stability under physiological conditions. Validate predictions with mutagenesis studies targeting predicted binding residues .

Q. How should contradictory results in this compound’s bioactivity across studies be analyzed?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify bias or variability in experimental conditions (e.g., cell lines, assay protocols). Perform meta-analysis to quantify effect sizes and heterogeneity. Reconcile discrepancies by replicating key experiments with harmonized protocols .

Properties

IUPAC Name

(4S)-2-[6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O8S2/c20-4-9-11(21)12(22)13(23)17(27-9)26-6-1-2-7-10(3-6)29-15(18-7)14-19-8(5-28-14)16(24)25/h1-3,8-9,11-13,17,20-23H,4-5H2,(H,24,25)/t8-,9-,11+,12+,13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKXHVUTHGDBNY-VEAFCXQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927214
Record name 2-[6-(Hexopyranosyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131474-38-9
Record name Luciferin-O-galactopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131474389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[6-(Hexopyranosyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Luciferin-O-galactopyranoside
Luciferin-O-galactopyranoside
Luciferin-O-galactopyranoside
Luciferin-O-galactopyranoside
Luciferin-O-galactopyranoside
Luciferin-O-galactopyranoside

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